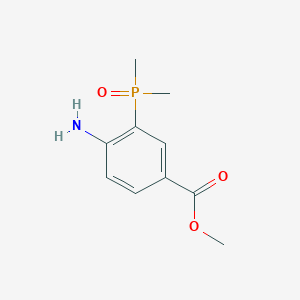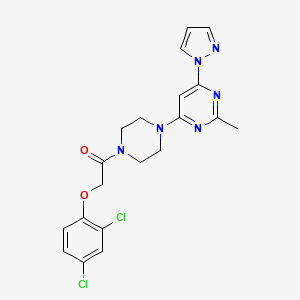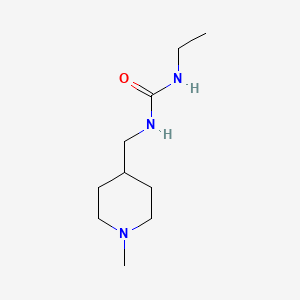
Methyl 4-amino-3-(dimethylphosphoryl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-(dimethylphosphoryl)benzoate: is a chemical compound with the molecular formula C10H14NO3P. It is known for its applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes an amino group, a dimethylphosphoryl group, and a benzoate ester.
Applications De Recherche Scientifique
Methyl 4-amino-3-(dimethylphosphoryl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(dimethylphosphoryl)benzoate typically involves the esterification of 4-amino-3-dimethylphosphorylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-amino-3-(dimethylphosphoryl)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Reagents such as alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH) are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted benzoate esters.
Mécanisme D'action
The mechanism by which Methyl 4-amino-3-(dimethylphosphoryl)benzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 4-amino-3-methylbenzoate
- Methyl 4-amino-3-methoxybenzoate
- Methyl 4-amino-3-(trifluoromethoxy)benzoate
Comparison: Methyl 4-amino-3-(dimethylphosphoryl)benzoate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like Methyl 4-amino-3-methylbenzoate and Methyl 4-amino-3-methoxybenzoate lack this group, resulting in different reactivity and applications. The trifluoromethoxy derivative, Methyl 4-amino-3-(trifluoromethoxy)benzoate, has enhanced electron-withdrawing properties due to the trifluoromethoxy group, which can significantly alter its chemical behavior compared to this compound.
Propriétés
IUPAC Name |
methyl 4-amino-3-dimethylphosphorylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO3P/c1-14-10(12)7-4-5-8(11)9(6-7)15(2,3)13/h4-6H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXPFLHZOQHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)P(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)
![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)

![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)
![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

